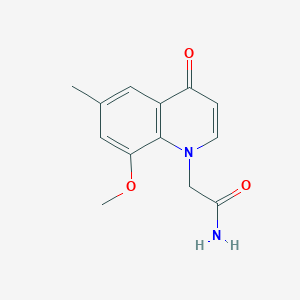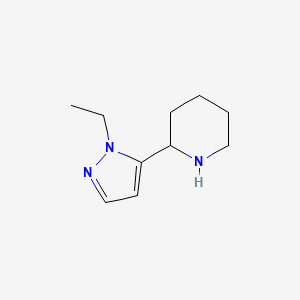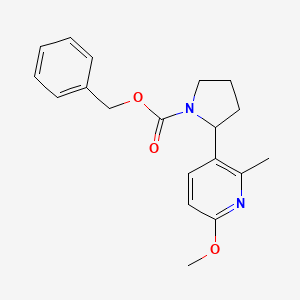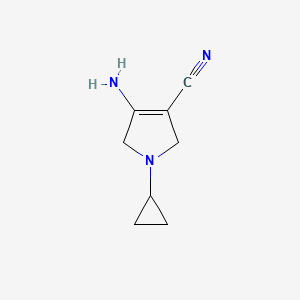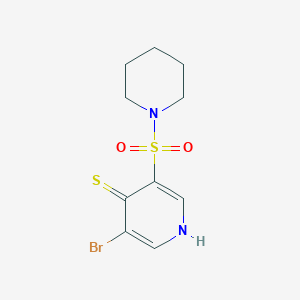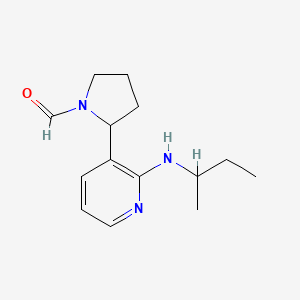
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is an organic compound characterized by the presence of an imidazole ring substituted with a nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide typically involves the reaction of 4-nitroaniline with imidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-1H-imidazole-4-carboxamide.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a triazole ring instead of an imidazole ring.
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of an imidazole ring.
1-(4-Nitrophenyl)-1H-tetrazole-4-carboxamide: Features a tetrazole ring in place of the imidazole ring.
Uniqueness: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H8N4O3 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-(4-nitrophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(15)9-5-13(6-12-9)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,15) |
InChI Key |
VEXHPWKKGFCMIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


